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Compound of Interest

Compound Name: Herqueline

Cat. No.: B1201393 Get Quote

This document provides detailed application notes and protocols for the total synthesis of

Herquline B and C, complex alkaloids isolated from Penicillium herquei. The presented

methodologies are based on the concise total synthesis developed by the Baran group, which

mirrors a plausible biosynthetic pathway. These protocols are intended for researchers,

scientists, and drug development professionals engaged in natural product synthesis and

medicinal chemistry.

Introduction
Herqulines B and C are structurally intricate natural products that have garnered significant

attention from the synthetic chemistry community due to their unique, strained polycyclic

architecture. Their biological activity, including the inhibition of platelet aggregation, further

enhances their importance as targets for total synthesis. This document outlines a robust and

efficient synthetic route, highlighting key transformations and providing detailed experimental

procedures.

Synthetic Strategy Overview
The total synthesis commences from readily available tyrosine-derived building blocks. The key

strategic elements of this synthesis involve a dimerization to form a dipeptide, followed by

diketopiperazine (DKP) formation. A crucial palladium-catalyzed macrocyclization forges the

strained biaryl linkage. The core of the herquline scaffold is then constructed through a

carefully orchestrated sequence of four reduction reactions. Finally, a late-stage isomerization

allows for the selective formation of Herquline B.
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Logical Workflow of the Total Synthesis
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Caption: Overall synthetic workflow from tyrosine derivatives to Herquline B and C.

Quantitative Data Summary
The following table summarizes the yields for each key step in the total synthesis of Herquline

B and C as reported by He, Stratton, and Baran.[1][2]

Step No. Transformation Product
Overall Yield from
Previous Step

1 & 2

Dipeptide formation

and Diketopiperazine

cyclization

Compound 7 70%

3
Pd-catalyzed

macrocyclization
Compound 8 60%

4 Birch reduction Compound 9 77%

5
Iridium-catalyzed

reduction
Not specified

86% (for a similar

reduction)

6-8

Subsequent

reductions and

hydrolysis

Herquline C & B
28% (overall from

compound 10)

9
Isomerization to

Herquline B
Herquline B Not specified
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Detailed Experimental Protocols
Step 1 & 2: Synthesis of Diketopiperazine (7)
Protocol:

Amide Bond Formation: To a solution of tyrosine-derived building blocks 4 and 5 in DMF at

room temperature, add HATU (1.2 equivalents) and DIPEA (1.5 equivalents).[1][2]

Stir the reaction mixture overnight.

Diketopiperazine Formation: After completion of the amide coupling, add formic acid to the

reaction mixture.[1][2]

Concentrate the mixture and then add a 3:1 mixture of sec-butyl alcohol and toluene.

Heat the solution to 105 °C to effect cyclization to the diketopiperazine 7.[1][2]

The overall yield for these two steps is reported to be 70%.[1][2]

Step 3: Pd-catalyzed Macrocyclization to (8)
Protocol:

In a reaction vessel, combine diketopiperazine 7, Pd(dppf)Cl₂ (20 mol %), B₂Pin₂ (4.0

equivalents), and K₂CO₃ (6.0 equivalents).[1][2]

Add a 100:1 mixture of DMSO and H₂O to achieve a concentration of 20 mM.[1][2]

Heat the reaction mixture to 90 °C and stir overnight.[1][2]

After cooling to room temperature, perform an aqueous workup and purify the crude product

by column chromatography to afford macrocycle 8 in 60% yield.[1][2]

Step 4: Birch Reduction to Enol Ether (9)
Protocol:

In a flask equipped with a cold finger, condense ammonia at -78 °C.
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Add Li metal (15 equivalents) to the condensed ammonia.

To this solution, add a solution of macrocycle 8 in THF, followed by trifluoroethanol (8.0

equivalents) as a proton source.[1]

Stir the reaction at -78 °C for 1 hour.[1]

Quench the reaction with a suitable quenching agent (e.g., isoprene followed by NH₄Cl).

Allow the mixture to warm to room temperature, and perform an aqueous workup.

Purify the crude product to yield enol ether 9 (77% yield).[1]

Step 5-8: Reductive Cascade and Hydrolysis to
Herquline C and B
The conversion of compound 8 to the herquline core involves a sequence of four reductions.[1]

[2] A key reduction of a diketopiperazine intermediate is achieved using an Iridium/silane

system.[1]

Illustrative Reduction Protocol (similar to a step in the sequence):

To a solution of the substrate in toluene, add [Ir(COE)₂Cl]₂ (20 mol %) and Et₂SiH₂ (10

equivalents).[1]

Reflux the mixture for 2 hours.[1]

After completion, cool the reaction and purify the product. An 86% yield was reported for a

similar reduction in the synthetic sequence.[1]

Hydrolysis to Herquline C and B:

The final reduced intermediate is hydrolyzed with 1 N HCl to yield a mixture of Herquline C

(14) and Herquline B (3) in a 5:1 ratio.[1][2]

The overall yield for the final steps starting from intermediate 10 is 28%.[1][2]

Step 9: Isomerization to Herquline B (3)
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Protocol:

To a solution of the mixture of Herquline C and B in toluene, add DBU.[1][2]

Stir the mixture at room temperature for 30 minutes.[1][2]

This treatment quantitatively converts Herquline C to the thermodynamically more stable

Herquline B.[1]

Signaling Pathways and Experimental Workflows
The following diagram illustrates the key chemical transformations in the synthesis of Herquline

B and C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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